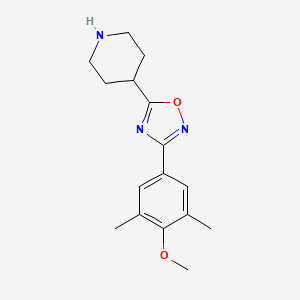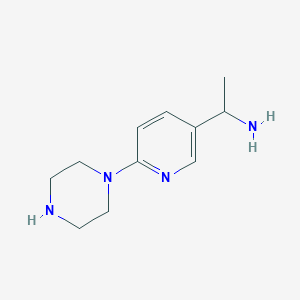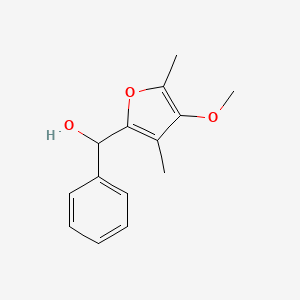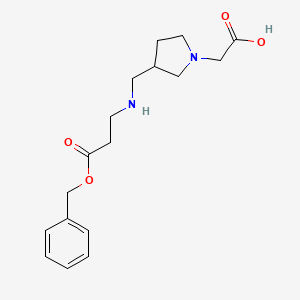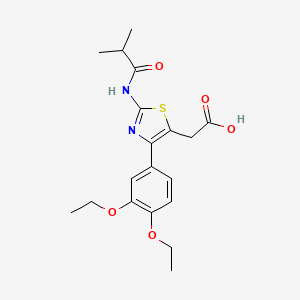
2-(4-(3,4-Diethoxyphenyl)-2-isobutyramidothiazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 2-(4-(3,4-dietoxi fenil)-2-isobutiramidotiazol-5-il)acético es un compuesto orgánico complejo que presenta un anillo de tiazol, un grupo fenilo con sustituyentes etoxi y un grupo ácido acético.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Ácido 2-(4-(3,4-dietoxi fenil)-2-isobutiramidotiazol-5-il)acético generalmente involucra reacciones orgánicas de varios pasos. Un enfoque común es la reacción de acoplamiento Suzuki-Miyaura, que se utiliza ampliamente para formar enlaces carbono-carbono . Este método implica la reacción de un derivado de ácido borónico con un precursor halogenado en presencia de un catalizador de paladio.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la reacción de acoplamiento Suzuki-Miyaura para la síntesis a gran escala. Esto incluye la selección de solventes, catalizadores y condiciones de reacción apropiados para maximizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El Ácido 2-(4-(3,4-dietoxi fenil)-2-isobutiramidotiazol-5-il)acético puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción pueden implicar reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Reactivos halogenados en presencia de un catalizador básico o ácido.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El Ácido 2-(4-(3,4-dietoxi fenil)-2-isobutiramidotiazol-5-il)acético tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica o inhibidor enzimático.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del Ácido 2-(4-(3,4-dietoxi fenil)-2-isobutiramidotiazol-5-il)acético involucra su interacción con objetivos moleculares específicos. El anillo de tiazol puede participar en la unión a enzimas o receptores, modulando su actividad. El grupo fenilo con sustituyentes etoxi puede mejorar la lipofilia del compuesto, facilitando su paso a través de membranas biológicas .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 3,4-dimetoxi fenilacético: Comparte un grupo fenilo similar pero carece del anillo de tiazol y el sustituyente isobutrilamido.
Derivados de tiazol: Compuestos como la sulfathiazol y el ritonavir también contienen el anillo de tiazol pero difieren en sus sustituyentes y estructura general.
Singularidad
El Ácido 2-(4-(3,4-dietoxi fenil)-2-isobutiramidotiazol-5-il)acético es único debido a su combinación de un anillo de tiazol, un grupo fenilo con sustituyentes etoxi y un grupo ácido acético. Esta estructura única imparte propiedades químicas y biológicas específicas que lo distinguen de otros compuestos similares .
Propiedades
Fórmula molecular |
C19H24N2O5S |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
2-[4-(3,4-diethoxyphenyl)-2-(2-methylpropanoylamino)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H24N2O5S/c1-5-25-13-8-7-12(9-14(13)26-6-2)17-15(10-16(22)23)27-19(20-17)21-18(24)11(3)4/h7-9,11H,5-6,10H2,1-4H3,(H,22,23)(H,20,21,24) |
Clave InChI |
SHAHVMKTWFUMPG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)C(C)C)CC(=O)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



